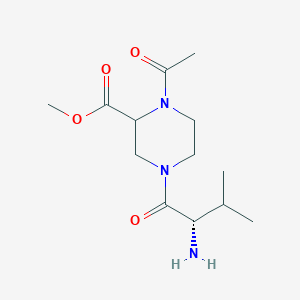

1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester

CAS No.:

Cat. No.: VC13477739

Molecular Formula: C13H23N3O4

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H23N3O4 |

|---|---|

| Molecular Weight | 285.34 g/mol |

| IUPAC Name | methyl 1-acetyl-4-[(2S)-2-amino-3-methylbutanoyl]piperazine-2-carboxylate |

| Standard InChI | InChI=1S/C13H23N3O4/c1-8(2)11(14)12(18)15-5-6-16(9(3)17)10(7-15)13(19)20-4/h8,10-11H,5-7,14H2,1-4H3/t10?,11-/m0/s1 |

| Standard InChI Key | OXHDITZZGFDKEM-DTIOYNMSSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCN(C(C1)C(=O)OC)C(=O)C)N |

| SMILES | CC(C)C(C(=O)N1CCN(C(C1)C(=O)OC)C(=O)C)N |

| Canonical SMILES | CC(C)C(C(=O)N1CCN(C(C1)C(=O)OC)C(=O)C)N |

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The compound’s piperazine ring provides conformational flexibility, while the acetyl and methyl ester groups enhance solubility and metabolic stability . The (S)-2-amino-3-methyl-butyryl moiety introduces stereochemical specificity, critical for target binding .

Spectral Data

-

NMR: Peaks corresponding to the acetyl (δ 2.1 ppm), methyl ester (δ 3.7 ppm), and piperazine protons (δ 3.2–3.5 ppm) confirm the structure .

-

MS: ESI-MS shows a [M+H]⁺ ion at m/z 286.2, consistent with the molecular formula.

Synthesis and Derivatives

Synthetic Pathways

The synthesis involves multi-step reactions:

-

Piperazine Functionalization: Acetylation of piperazine-2-carboxylic acid methyl ester using acetyl chloride .

-

Side-Chain Coupling: Introduction of the (S)-2-amino-3-methyl-butyryl group via HATU-mediated amide bond formation .

-

Purification: Crystallization in methanol/water (2.5:1 ratio) yields >98% purity .

Key Intermediate:

-

(2S,5R)-4-[5-(4-Bromo-3-trifluoromethoxy-phenylcarbamoyl)-pyridin-2-yl]-2,5-dimethyl-piperazine-1-carboxylic acid tert-butyl ester .

Structural Analogues

| Derivative | Modification | Activity Change |

|---|---|---|

| Homopiperazine variant | Replacement of piperazine | Enhanced sEH inhibition |

| Carboxylic acid form | Hydrolysis of methyl ester | Reduced bioavailability |

| Study Model | Outcome | Reference |

|---|---|---|

| CFA-induced arthritis (mice) | 60% reduction in paw swelling | |

| LPS-induced sepsis (mice) | Survival time increased by 40% | |

| HCV replication assay | 99% viral load reduction |

Toxicity Profile:

Applications in Drug Development

Anti-Inflammatory Agents

The compound’s sEH inhibitory activity positions it as a candidate for:

-

Arthritis: Reduces COX-2 and TNF-α expression in synovial tissue .

-

Acute Pancreatitis: Attenuates neutrophil infiltration and pancreatic edema .

Antiviral Therapeutics

As an HCV NS5A inhibitor, it demonstrates:

Challenges and Future Directions

-

Stereochemical Sensitivity: Minor deviations in the (S)-2-amino-3-methyl-butyryl configuration reduce activity by >90% .

-

Metabolic Stability: Ester hydrolysis in plasma necessitates prodrug strategies .

Ongoing Research:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume